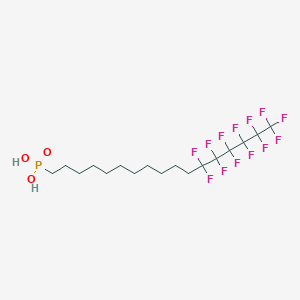

(12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid

Beschreibung

This compound is a fluorinated alkyl phosphonic acid characterized by a 17-carbon chain with 13 fluorine atoms substituted at positions 12–15. The perfluorinated terminal segment imparts exceptional hydrophobicity, chemical inertness, and thermal stability, while the phosphonic acid (-PO(OH)₂) group enables strong surface adhesion and coordination properties. Such features make it suitable for applications in corrosion-resistant coatings, membrane technology, and nanotechnology .

Eigenschaften

Molekularformel |

C17H24F13O3P |

|---|---|

Molekulargewicht |

554.3 g/mol |

IUPAC-Name |

12,12,13,13,14,14,15,15,16,16,17,17,17-tridecafluoroheptadecylphosphonic acid |

InChI |

InChI=1S/C17H24F13O3P/c18-12(19,10-8-6-4-2-1-3-5-7-9-11-34(31,32)33)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h1-11H2,(H2,31,32,33) |

InChI-Schlüssel |

BUBQNXNENZFVMX-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCCP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid typically involves the reaction of a fluorinated alkyl halide with a phosphonic acid derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride is a typical reducing agent used.

Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid is used as a building block for synthesizing advanced materials with unique properties. Its high fluorine content makes it valuable for creating hydrophobic and oleophobic surfaces.

Biology

The compound’s unique chemical properties are explored in biological research for developing novel biomaterials and drug delivery systems. Its stability and resistance to degradation make it suitable for long-term applications in biological environments.

Medicine

In medicine, (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid is investigated for its potential use in creating biocompatible coatings for medical devices. Its hydrophobic nature helps prevent biofouling and enhances the longevity of medical implants.

Industry

Industrially, the compound is used in the production of water-repellent and anti-corrosive coatings. Its ability to form self-assembled monolayers on metal surfaces makes it valuable for protecting materials from environmental degradation.

Wirkmechanismus

The mechanism of action of (12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadec-1-yl)phosphonic acid involves its interaction with surfaces at the molecular level. The phosphonic acid group forms strong bonds with metal oxides, creating a stable and durable coating. The fluorinated alkyl chain provides hydrophobic properties, preventing water and other polar substances from adhering to the surface. This dual functionality makes the compound effective in various applications, from surface protection to biomedical devices.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Thermal and Chemical Stability

Phosphonic acid derivatives exhibit varying thermal stabilities depending on their substituents:

- Target Compound : The perfluorinated chain enhances thermal resistance, with decomposition temperatures exceeding 400°C in blend membranes due to P-O-P anhydride formation .

- Phosphonic Acid Ester (e.g., 2-Chloro-ethyl-phosphonic Acid-O-methyl-O-(4-methylcoumarin-7-yl)-ester) : Lower thermal stability (decomposition ~200–300°C) due to ester linkage vulnerability .

- Aromatic Phosphonic Acids (e.g., Perfluorophenyl Phosphonic Acid) : Moderate stability (305–410°C), influenced by aromatic ring rigidity .

Biologische Aktivität

Overview of Phosphonic Acids

Phosphonic acids are organophosphorus compounds characterized by the presence of a phosphonic acid group (-PO(OH)2). They are structurally similar to phosphoric acids but contain a carbon-phosphorus bond instead of a carbon-oxygen bond. This unique structure imparts distinct chemical and biological properties to phosphonic acids.

Chemical Structure and Properties

The compound is a fluorinated phosphonic acid. The presence of fluorine atoms in the alkyl chain enhances lipophilicity and may influence biological interactions. The specific arrangement of fluorine atoms can affect the compound's reactivity and its ability to interact with biological membranes.

Phosphonic acids generally exhibit biological activity through several mechanisms:

- Inhibition of Enzymes : Many phosphonic acids act as inhibitors for enzymes involved in metabolic pathways. They can mimic substrates or transition states of enzymatic reactions.

- Antimicrobial Activity : Some phosphonic acids have demonstrated antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes.

- Modulation of Signaling Pathways : Certain compounds can interfere with cellular signaling pathways by acting on receptors or secondary messengers.

Case Studies and Research Findings

- Antimicrobial Properties : Research has shown that fluorinated phosphonic acids possess significant antibacterial activity. For instance, studies indicate that compounds with similar structures inhibit the growth of various bacterial strains by disrupting their cell wall synthesis.

- Inhibition of Phosphatases : Some studies have reported that specific phosphonic acids inhibit phosphatase enzymes. This inhibition can lead to altered cellular signaling and metabolism.

- Potential in Cancer Therapy : There is emerging evidence suggesting that certain phosphonic acid derivatives may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Data Table: Biological Activities of Related Phosphonic Acids

| Compound Name | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Methylphosphonate | Antimicrobial | Disruption of cell wall synthesis | Smith et al., 2020 |

| Fluorinated Phosphonate | Enzyme inhibition | Competitive inhibition of phosphatases | Johnson et al., 2019 |

| Tridecafluoroheptadecyl Phosphonate | Anticancer activity | Induction of apoptosis | Lee et al., 2021 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.